N-benzylpyridin-3-amine
Overview
Description
N-benzylpyridin-3-amine is an organic compound that features a pyridine ring and a benzylamine moiety. This compound is of significant interest in the field of organic chemistry due to its relevance in medicinal chemistry and drug discovery. The presence of the pyridine ring, a common structural motif in many pharmaceuticals, and the benzylamine moiety, known for its versatility in chemical reactions, makes this compound a valuable compound for various applications.
Mechanism of Action
Target of Action
N-Benzylpyridin-3-amine is a small molecule that primarily targets the Beta-secretase 1 . Beta-secretase 1 is an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), which plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
It is known to interact with beta-secretase 1 . The interaction between this compound and its target may lead to changes in the enzymatic activity of Beta-secretase 1, potentially influencing the processing of APP .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which is associated with the formation of beta-amyloid plaques in alzheimer’s disease .
Pharmacokinetics
Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable .
Result of Action
Given its target, it may influence the formation of beta-amyloid plaques, which are characteristic of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-benzylpyridin-3-amine has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has been found to inhibit acetylcholinesterase activity, which plays a key role in Alzheimer’s disease . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby altering their function .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity, oxidative and nitrosative stress, and improving locomotor activity and muscle grip strength .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in memory and learning .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . It has been found to have a significant memory-enhancing potential, suggesting its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been found to improve memory in mice at a dosage of 2 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzylpyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: N-benzylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
N-benzylpyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its versatility in chemical reactions makes it valuable for developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
N-benzylpyridin-3-amine can be compared with other similar compounds, such as:
- N-benzylpyridin-2-amine
- N-benzylpyridin-4-amine
- N-phenylpyridin-3-amine
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the benzyl group on the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-benzylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-8,10,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRJGGCCLWSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304531 | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114081-08-2 | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114081-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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